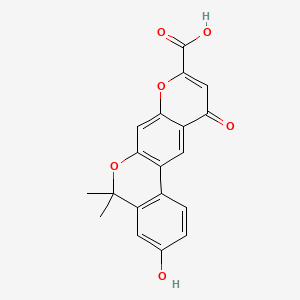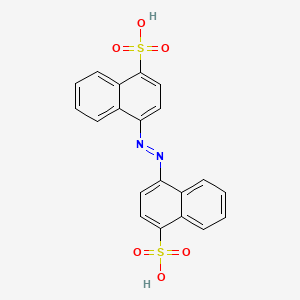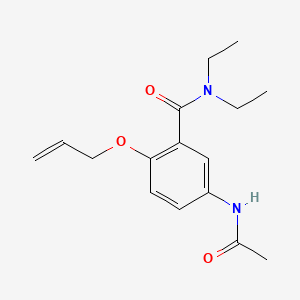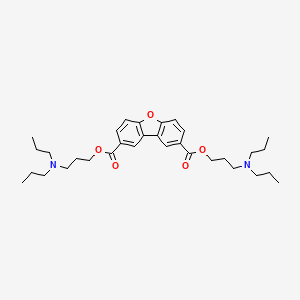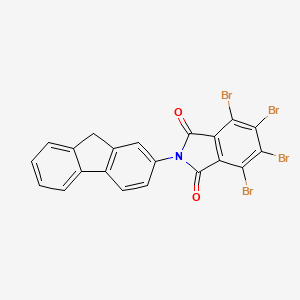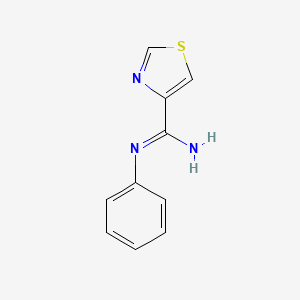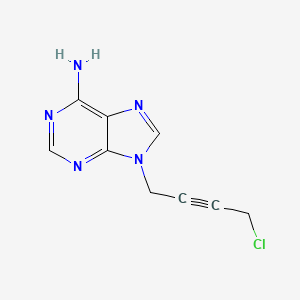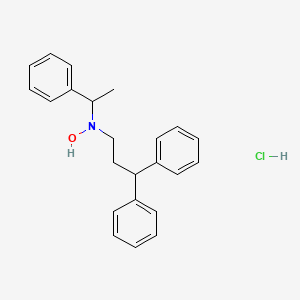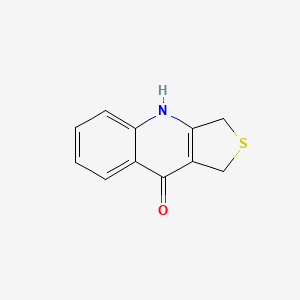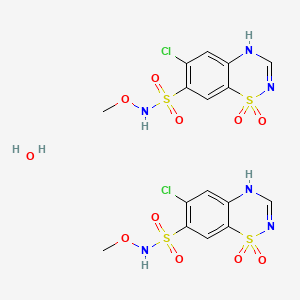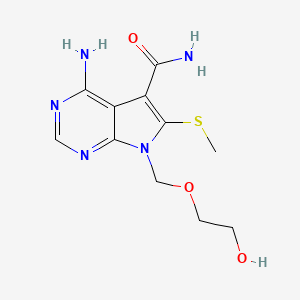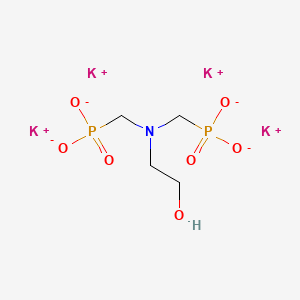
Tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C4H9K4NO7P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in various medical applications, particularly in the treatment of bone diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of phosphorous acid with formaldehyde and a secondary amine, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is usually obtained through crystallization and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the hydroxyl or imino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve specific temperatures, pressures, and pH levels to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds.
Aplicaciones Científicas De Investigación
Tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent and in the synthesis of other phosphorus-containing compounds.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating phosphorus metabolism.
Medicine: Explored for its potential in treating bone diseases such as osteoporosis and Paget’s disease.
Industry: Utilized in water treatment processes and as a corrosion inhibitor in various industrial applications.
Mecanismo De Acción
The mechanism of action of tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate involves its ability to bind to hydroxyapatite in bone tissue, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This binding prevents the breakdown of bone tissue, making it effective in treating bone-related diseases. The compound also interferes with the mevalonate pathway, which is crucial for the prenylation of small GTPase signaling proteins necessary for osteoclast function.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
Comparison
Tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is unique due to its specific molecular structure, which provides distinct binding properties and biological activities. Compared to similar compounds, it may offer different efficacy and safety profiles, making it suitable for specific applications in medicine and industry.
Propiedades
Número CAS |
84697-01-8 |
|---|---|
Fórmula molecular |
C4H9K4NO7P2 |
Peso molecular |
401.46 g/mol |
Nombre IUPAC |
tetrapotassium;2-[bis(phosphonatomethyl)amino]ethanol |
InChI |
InChI=1S/C4H13NO7P2.4K/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
Clave InChI |
GVYQKBLTSYFXGI-UHFFFAOYSA-J |
SMILES canónico |
C(CO)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


